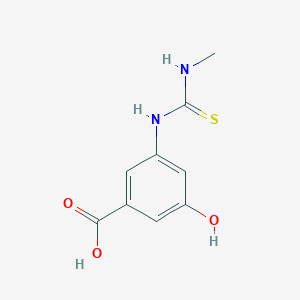
n-Methyl-n'-(5-hydroxy-3-carboxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-HYDROXY-5-[(METHYLCARBAMOTHIOYL)AMINO]BENZOIC ACID is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a hydroxy group, a methylcarbamothioyl group, and an amino group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-5-[(METHYLCARBAMOTHIOYL)AMINO]BENZOIC ACID typically involves the following steps:
Starting Material: The synthesis begins with 3-hydroxybenzoic acid.
Introduction of the Methylcarbamothioyl Group: This can be achieved by reacting 3-hydroxybenzoic acid with methyl isothiocyanate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of 3-HYDROXY-5-[(METHYLCARBAMOTHIOYL)AMINO]BENZOIC ACID can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
3-HYDROXY-5-[(METHYLCARBAMOTHIOYL)AMINO]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various amines, nucleophiles.
Major Products Formed
Oxidation: Formation of 3-oxo-5-[(methylcarbamothioyl)amino]benzoic acid.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-HYDROXY-5-[(METHYLCARBAMOTHIOYL)AMINO]BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-HYDROXY-5-[(METHYLCARBAMOTHIOYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. The methylcarbamothioyl group may also contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxybenzoic Acid: Lacks the methylcarbamothioyl and amino groups, making it less versatile in terms of chemical reactivity and biological activity.
5-Aminosalicylic Acid: Contains an amino group but lacks the methylcarbamothioyl group, which may affect its binding properties and mechanism of action.
3-Hydroxy-4-methoxybenzoic Acid: Contains a methoxy group instead of the amino and methylcarbamothioyl groups, leading to different chemical and biological properties.
Uniqueness
3-HYDROXY-5-[(METHYLCARBAMOTHIOYL)AMINO]BENZOIC ACID is unique due to the presence of both the hydroxy and methylcarbamothioyl groups, which provide it with distinct chemical reactivity and potential biological activities. This combination of functional groups allows for a wide range of applications in various fields.
Propiedades
Fórmula molecular |
C9H10N2O3S |
|---|---|
Peso molecular |
226.25 g/mol |
Nombre IUPAC |
3-hydroxy-5-(methylcarbamothioylamino)benzoic acid |
InChI |
InChI=1S/C9H10N2O3S/c1-10-9(15)11-6-2-5(8(13)14)3-7(12)4-6/h2-4,12H,1H3,(H,13,14)(H2,10,11,15) |
Clave InChI |
ZMZDKHCLDXKEGB-UHFFFAOYSA-N |
SMILES canónico |
CNC(=S)NC1=CC(=CC(=C1)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


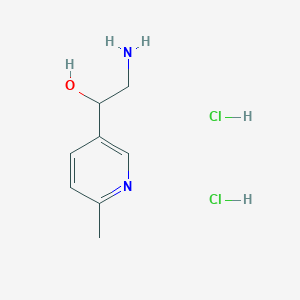
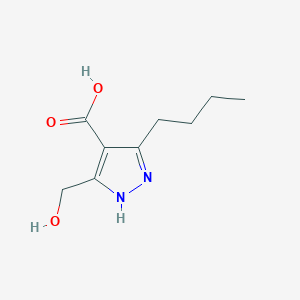
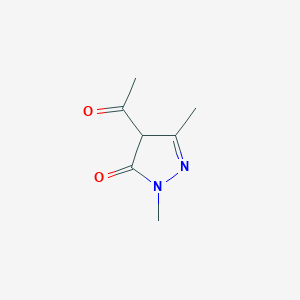
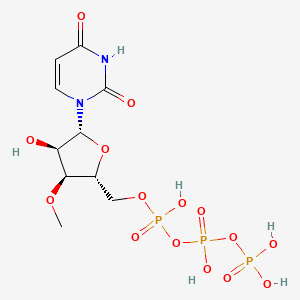
![N-Allyl-2-((3,5-dimethylisoxazol-4-yl)methoxy)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B12865269.png)
![2-Chloro-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12865278.png)
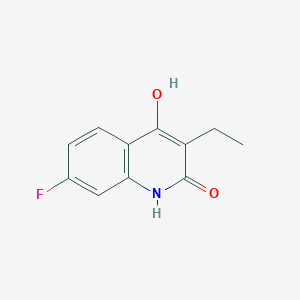
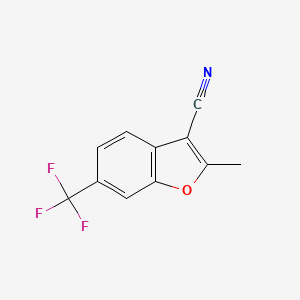
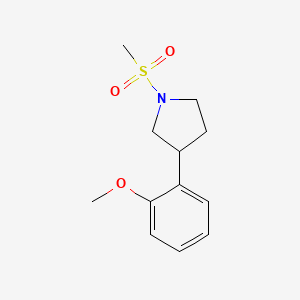
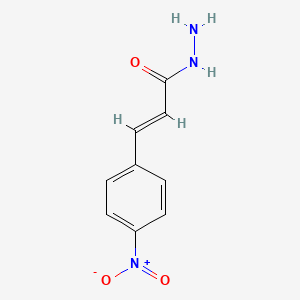
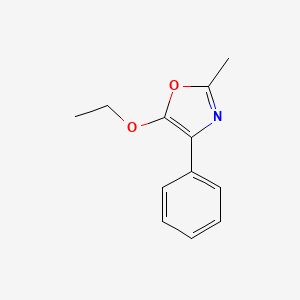
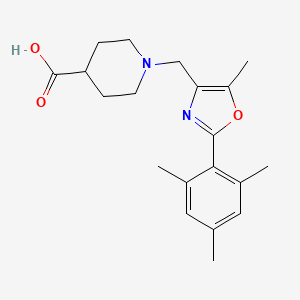
![4-Chloro-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12865327.png)
![1-(7-Nitrobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12865331.png)
